molecular formula C27H20ClN3O4 B12027518 2-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769153-86-8

2-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12027518
CAS No.: 769153-86-8
M. Wt: 485.9 g/mol
InChI Key: KVTUQNFDJWIMRZ-OKCVXOCRSA-N
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Preparation Methods

The synthesis of 2-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 1-naphthoylaminoacetyl chloride, which is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is further reacted with 4-chlorobenzoic acid under specific reaction conditions to yield the final product

Chemical Reactions Analysis

2-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

2-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

These similar compounds highlight the structural diversity and potential for varied biological activities within this class of molecules.

Properties

CAS No.

769153-86-8

Molecular Formula

C27H20ClN3O4

Molecular Weight

485.9 g/mol

IUPAC Name

[2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C27H20ClN3O4/c28-21-14-12-19(13-15-21)27(34)35-24-11-4-2-7-20(24)16-30-31-25(32)17-29-26(33)23-10-5-8-18-6-1-3-9-22(18)23/h1-16H,17H2,(H,29,33)(H,31,32)/b30-16+

InChI Key

KVTUQNFDJWIMRZ-OKCVXOCRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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